5,6-dimethyl-3H,4H-thieno[2,3-d][1,2,3]triazin-4-one
Overview
Description
Preparation Methods
The synthesis of 5,6-dimethyl-3H,4H-thieno[2,3-d][1,2,3]triazin-4-one can be achieved through several methods. One of the earliest methods involves the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring . Another method utilizes 2-nitrothiophenes as starting compounds for the preparation of esters of target acids by reducing their 1-N-oxides with phosphorus trichloride . Additionally, substituted carbethoxythienopyrimidines can be obtained by the inverse electron-demand Diels–Alder reaction from 2-aminothiophene-3-carboxylic acids and ethyl 1,3,5-triazine-2,4,6-tricarboxylate
Chemical Reactions Analysis
5,6-dimethyl-3H,4H-thieno[2,3-d][1,2,3]triazin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include triethylamine, phosphorus trichloride, and hydrazonoyl halides . For instance, the compound can undergo intermolecular cyclization to yield different intermediates, such as thiohydrazonate and nitrilimine . Major products formed from these reactions include substituted thieno[2,3-d]pyrimidine-4-carboxylic acids and thiadiazoles .
Scientific Research Applications
5,6-dimethyl-3H,4H-thieno[2,3-d][1,2,3]triazin-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . The compound’s unique structure allows it to interact with biological targets, making it a valuable tool for drug discovery and development . In the industrial sector, it can be used in the synthesis of advanced materials and as a precursor for other chemical compounds .
Mechanism of Action
The mechanism of action of 5,6-dimethyl-3H,4H-thieno[2,3-d][1,2,3]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity . For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
5,6-dimethyl-3H,4H-thieno[2,3-d][1,2,3]triazin-4-one can be compared with other similar compounds, such as 1,3-thiazole, pyrano[2,3-d]thiazole, and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives . These compounds share similar heterocyclic structures and exhibit comparable chemical reactivity . this compound stands out due to its unique combination of sulfur and nitrogen atoms in the ring structure, which imparts distinct physical and chemical properties . This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5,6-dimethyl-3H-thieno[2,3-d]triazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-3-4(2)12-7-5(3)6(11)8-10-9-7/h1-2H3,(H,8,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNCCMAHONWTQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NN=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401234171 | |
Record name | 5,6-Dimethylthieno[2,3-d]-1,2,3-triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401234171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38359-85-2 | |
Record name | 5,6-Dimethylthieno[2,3-d]-1,2,3-triazin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38359-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dimethylthieno[2,3-d]-1,2,3-triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401234171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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